molecular formula C10H15Br B13183089 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene

Cat. No.: B13183089
M. Wt: 215.13 g/mol
InChI Key: DCARZJJMIFEKDM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene is a brominated cyclohexene derivative characterized by a bromomethyl (-CH₂Br) group and a propenyl (allyl, CH₂=CH-CH₂-) substituent at the 4-position of the cyclohexene ring. The bromomethyl group is highly reactive, enabling nucleophilic substitutions or cross-coupling reactions, while the propenyl group may participate in cycloadditions (e.g., Diels-Alder) or polymerization.

Properties

Molecular Formula

C10H15Br

Molecular Weight

215.13 g/mol

IUPAC Name

4-(bromomethyl)-4-prop-2-enylcyclohexene

InChI

InChI=1S/C10H15Br/c1-2-6-10(9-11)7-4-3-5-8-10/h2-4H,1,5-9H2

InChI Key

DCARZJJMIFEKDM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCC=CC1)CBr

Origin of Product

United States

Preparation Methods

Direct Bromomethylation of 4-(prop-2-en-1-yl)cyclohex-1-ene

One common approach to synthesize 4-(bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene is through the bromomethylation of the corresponding 4-(prop-2-en-1-yl)cyclohex-1-ene. This involves:

  • Starting Material: 4-(prop-2-en-1-yl)cyclohex-1-ene, which can be prepared via allylation of cyclohexenone derivatives.
  • Reagents: Bromomethylation typically uses formaldehyde and hydrobromic acid or N-bromosuccinimide (NBS) in the presence of radical initiators or acid catalysts.
  • Reaction Conditions: Controlled temperature (0–25 °C) to avoid overbromination, with solvents such as dichloromethane or acetic acid.
  • Mechanism: Electrophilic substitution at the benzylic-like position adjacent to the double bond, facilitated by resonance stabilization of the intermediate carbocation.

Allylic Bromination of 4-(methyl)-4-(prop-2-en-1-yl)cyclohex-1-ene

Alternatively, allylic bromination of the methyl group at the 4-position of the cyclohexene ring can afford the bromomethyl derivative:

  • Starting Material: 4-methyl-4-(prop-2-en-1-yl)cyclohex-1-ene.
  • Reagents: N-Bromosuccinimide (NBS) under radical conditions, often initiated by light or peroxides.
  • Reaction Conditions: Typically carried out in carbon tetrachloride or benzene under reflux with UV light to promote radical formation.
  • Outcome: Selective bromination at the methyl substituent to form the bromomethyl group.

Multi-step Synthesis via Cyclohexenone Precursors

A more elaborate synthetic route involves:

  • Step 1: Synthesis of 4-(prop-2-en-1-yl)cyclohex-1-en-1-one via Michael addition or allylation of cyclohexenone.
  • Step 2: Reduction of the ketone to the corresponding alcohol.
  • Step 3: Conversion of the alcohol to bromide via treatment with phosphorus tribromide (PBr3) or hydrobromic acid.
  • Step 4: Dehydration or rearrangement to yield the desired 4-(bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene.

Reaction Conditions and Optimization

Method Key Reagents Solvent Temperature Yield (%) Notes
Direct Bromomethylation Formaldehyde, HBr or NBS CH2Cl2, AcOH 0–25 °C 60–75 Requires careful control to avoid dibromides
Allylic Bromination (NBS) NBS, radical initiator CCl4, benzene Reflux, UV light 65–80 High regioselectivity for benzylic position
Multi-step via Alcohol PBr3 or HBr for bromination Ether, DCM 0–25 °C 50–70 More steps but allows stereochemical control

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography using petroleum ether/ethyl acetate gradients is standard for purification.
  • Spectroscopy:
    • ¹H NMR: Characteristic signals for bromomethyl protons (δ ~3.3–4.0 ppm) and allylic protons (δ ~5.0–5.8 ppm).
    • ¹³C NMR: Signals for bromomethyl carbon (~30–40 ppm) and alkene carbons (~120–140 ppm).
    • Mass Spectrometry: Molecular ion peak consistent with brominated species.
  • Elemental Analysis: Confirms bromine content and purity.
  • Chiral HPLC: If stereochemistry is relevant, to separate enantiomers or diastereomers.

Research Discoveries and Applications

  • This compound serves as a key intermediate in organic synthesis, particularly in preparing allylic and benzylic derivatives.
  • Its bromomethyl group allows for nucleophilic substitution reactions, enabling the synthesis of diverse functionalized cyclohexene derivatives.
  • The allylic double bond can undergo further transformations such as epoxidation, hydroboration, or cross-coupling reactions.
  • Research shows that optimized bromomethylation conditions improve yield and regioselectivity, minimizing side products such as dibromides or overbrominated species.

Comparative Analysis of Preparation Methods

Parameter Direct Bromomethylation Allylic Bromination (NBS) Multi-step via Alcohol Bromination
Number of Steps 1 1 3–4
Yield Range (%) 60–75 65–80 50–70
Regioselectivity Moderate (risk of dibromides) High (radical selective) High (via controlled intermediates)
Stereochemical Control Limited Limited High (via chiral intermediates)
Scalability Moderate High Moderate
Purification Moderate difficulty Moderate Higher due to multiple steps

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols or ketones.

    Addition Reactions: The double bond in the prop-2-en-1-yl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Addition: Hydrogenation can be performed using hydrogen gas and a palladium catalyst.

Major Products

    Substitution: Products include alcohols, ethers, and amines.

    Oxidation: Products include cyclohexanone derivatives.

    Addition: Products include saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Could be a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene depends on the specific reactions it undergoes. Generally, the bromomethyl group acts as a reactive site for nucleophilic attack, while the double bond in the prop-2-en-1-yl group can participate in electrophilic addition reactions. These reactions can lead to the formation of various products with different molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexene Derivatives

Compound Name Substituents Key Features Applications References
4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene Bromomethyl, propenyl Reactive bromine for substitutions; allyl group for cycloadditions Synthetic intermediate for carboxylation, cross-coupling
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Dimethoxyphenyl, styryl Planar aromatic systems with electron-donating groups COX-2 inhibition (IC₅₀ = 2.71–3.64 mM)
1-Bromo-6-prop-2-ynyloxy cyclohexene Bromine, propargyloxy (C≡CH-O-) Alkyne group for click chemistry; bromine for functionalization Flow synthesis of β-lactones
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate Bromophenyl, fluorophenyl, ester Extended conjugation; hydrogen-bonding motifs Crystal engineering, amination studies

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxyphenyl groups in the COX-2 inhibitors enhance bioactivity through resonance stabilization , whereas bromine in the target compound and its analogs increases electrophilicity, favoring synthetic modifications .
  • Allyl vs. Propargyl Substituents : The propenyl group in the target compound enables cycloadditions, while propargyl groups (e.g., in 1-Bromo-6-prop-2-ynyloxy cyclohexene) are suited for alkyne-specific reactions like azide-alkyne cycloadditions .

Table 2: Reactivity Comparison

Reaction Type Compound Example Conditions Outcome/Yield Reference
Zinc-mediated carboxylation (S)-1-(Bromomethyl)-4-(prop-1-en-2-yl)cyclohex-1-ene Flow CO₂, Zn, THF, 65°C 65% yield (3c)
Propargyloxy bromocyclohexene synthesis 1-Bromo-6-prop-2-ynyloxy cyclohexene NaH, THF, propyne bromide Not reported
COX-2 inhibition assay (±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene LPS-activated RAW 264.7 cells IC₅₀ = 2.71 mM

Key Observations:

  • Carboxylation Efficiency : The target compound’s structural analog achieved 65% yield in carboxylation under flow conditions, highlighting the bromomethyl group’s utility in CO₂ fixation .
  • Bioactivity Limitations : Unlike dimethoxyphenyl-substituted cyclohexenes, the target compound lacks reported bioactivity, emphasizing its role as a synthetic intermediate rather than a therapeutic agent .

Crystallographic and Conformational Analysis

The bromomethyl and propenyl groups in the target compound may induce steric strain, affecting packing motifs.

Biological Activity

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene, with the molecular formula C10H15BrC_{10}H_{15}Br and a molecular weight of 215.13 g/mol, is an organic compound characterized by a cyclohexene ring substituted with a bromomethyl group and a prop-2-en-1-yl group. This unique structural configuration suggests potential biological activity, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural features of 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene contribute to its reactivity and biological interactions. The presence of the bromomethyl group enhances electrophilic characteristics, which may facilitate interactions with various biological targets.

Property Value
Molecular FormulaC₁₀H₁₅Br
Molecular Weight215.13 g/mol
CAS Number1936238-55-9
Key Functional GroupsBromomethyl, Prop-2-en-1-yl

Biological Activity Overview

Research on the biological activity of 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene is limited but indicates potential interactions with cellular processes. The halogenated nature of the compound suggests possible cytotoxic effects and interactions with enzymes, particularly in cancer research.

Cytotoxicity Studies

A study examining similar brominated compounds demonstrated moderate cytotoxicity in various cancer cell lines, including HeLa and HCT-116. The reported CC₅₀ values ranged from mid-teens to no effect at 100 µM, suggesting that structurally related compounds could exhibit similar profiles in terms of cellular toxicity .

Case Studies and Research Findings

  • Inhibitory Effects on Topoisomerase
    A recent study identified novel inhibitors based on brominated compounds that affect topoisomerase activity. These compounds showed promising results in inhibiting DNA repair mechanisms in cancer cells, indicating that 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene may possess similar properties .
  • Antioxidant Activity
    Compounds with structural similarities have been evaluated for their antioxidant capabilities. For instance, derivatives exhibited moderate radical scavenging activity against DPPH radicals, suggesting that the compound could potentially mitigate oxidative stress in biological systems .
  • Neuroprotective Potential
    Some studies have shown that brominated compounds can demonstrate neuroprotective effects. Although specific data on 4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclohex-1-ene is scarce, its structural analogs have been linked to reduced neurotoxicity in experimental models .

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